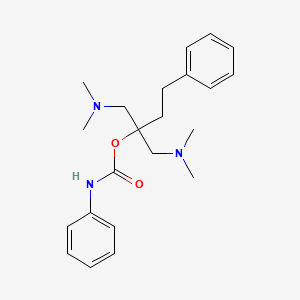![molecular formula C16H36Cl4Pd2S2 B15346419 Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di- CAS No. 68630-80-8](/img/structure/B15346419.png)
Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- is a metal-organic compound with the molecular formula C16H36Cl4Pd2S2 and a molecular weight of 647.20 g/mol. It is a colorless crystal or yellow solid, insoluble in water but readily soluble in organic solvents . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- typically involves the reaction of palladium chloride with 1,1’-thiobis[butane] in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PdCl}_2 + 2 \text{SC}_4\text{H}_8 \rightarrow \text{Pd}_2\text{Cl}_2(\text{SC}_4\text{H}_8)_2\text{Cl}_2 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility. The process includes stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments with specific classes ranging from Class 100 to Class 100,000.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different palladium complexes.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Applications De Recherche Scientifique
Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and in various industrial processes requiring palladium catalysts.
Mécanisme D'action
The mechanism by which Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- exerts its effects involves the coordination of palladium with various ligands. The palladium center can undergo oxidative addition, reductive elimination, and other catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium(II) chloride: A simpler palladium compound used in similar catalytic applications.
Palladium acetate: Another palladium complex used in organic synthesis.
Palladium(II) bis(benzonitrile) dichloride: A palladium complex with different ligands but similar catalytic properties.
Uniqueness
Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic reactions. The presence of the 1,1’-thiobis[butane] ligands provides unique steric and electronic properties that differentiate it from other palladium complexes.
Propriétés
Numéro CAS |
68630-80-8 |
|---|---|
Formule moléculaire |
C16H36Cl4Pd2S2 |
Poids moléculaire |
647.2 g/mol |
Nom IUPAC |
1-butylsulfanylbutane;palladium(2+);tetrachloride |
InChI |
InChI=1S/2C8H18S.4ClH.2Pd/c2*1-3-5-7-9-8-6-4-2;;;;;;/h2*3-8H2,1-2H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
FCVHAOGYFKYZEV-UHFFFAOYSA-J |
SMILES canonique |
CCCCSCCCC.CCCCSCCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)











